molecular formula C12H14N2 B8373744 1-(4-Ethynylphenyl)piperazine

1-(4-Ethynylphenyl)piperazine

Cat. No.: B8373744
M. Wt: 186.25 g/mol
InChI Key: KVPRBHZXBAWDRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethynylphenyl)piperazine is a phenylpiperazine derivative characterized by an ethynyl (-C≡CH) substituent at the para position of the phenyl ring. Piperazine derivatives are widely explored for their interactions with serotonin (5-HT) receptors, dopamine transporters, and applications in drug design, catalysis, and materials science .

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

1-(4-ethynylphenyl)piperazine

InChI

InChI=1S/C12H14N2/c1-2-11-3-5-12(6-4-11)14-9-7-13-8-10-14/h1,3-6,13H,7-10H2

InChI Key

KVPRBHZXBAWDRJ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)N2CCNCC2

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Electron-withdrawing groups (e.g., Cl, CF₃) increase 5-HT1B/1C affinity, while methoxy groups favor 5-HT2A/2C interactions .
  • The ethynyl group’s rigidity may improve binding specificity to serotonin or dopamine transporters compared to bulkier substituents (e.g., benzyl groups) .

Solvent and Catalyst Optimization

  • Piperazine coupling reactions with aryl halides favor polar aprotic solvents (e.g., DMF) and bases like NaHCO₃ .
  • Copper(I) catalysts (e.g., CuSO₄) enable efficient C–N cross-coupling, as seen in 1-(pyridin-4-yl)piperazine synthesis .

Metabolic and Toxicological Profiles

  • mCPP : Metabolized via aromatic hydroxylation and piperazine ring degradation, producing glucuronides and acetylated aniline derivatives .
  • TFMPP : Similar metabolism but with higher neurotoxicity due to trifluoromethyl stability .
  • Stability of the ethynyl group may reduce metabolic degradation .

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